N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
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Overview
Description
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a butoxyphenyl group and a piperazinone moiety, which are linked through an acetamide linkage. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: The starting material, 2-butoxyaniline, is reacted with an appropriate acylating agent to form the butoxyphenyl intermediate.
Piperazinone Formation: The intermediate is then reacted with a piperazine derivative under controlled conditions to form the piperazinone moiety.
Acetamide Linkage Formation: Finally, the piperazinone intermediate is coupled with an acetic acid derivative to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide: can be compared with other acetamide derivatives or compounds containing piperazinone moieties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the butoxyphenyl group and the piperazinone moiety, which may confer unique biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-3-10-22-14-7-5-4-6-12(14)19-15(20)11-13-16(21)18-9-8-17-13/h4-7,13,17H,2-3,8-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWEBKHBCGPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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